molecular formula C20H23N3O B11619814 3-(Cyclohexylamino)-1-(furan-2-yl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile

3-(Cyclohexylamino)-1-(furan-2-yl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile

Cat. No.: B11619814
M. Wt: 321.4 g/mol
InChI Key: ZCYCPDHZZIWTFI-UHFFFAOYSA-N
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Description

3-(Cyclohexylamino)-1-(furan-2-yl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile is a complex organic compound that features a unique combination of cyclohexylamino, furan, and tetrahydroisoquinoline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclohexylamino)-1-(furan-2-yl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile typically involves multi-step organic reactions. One common method starts with the preparation of the furan-2-yl intermediate, which is then subjected to cyclization and subsequent functionalization to introduce the cyclohexylamino group. The reaction conditions often involve the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(Cyclohexylamino)-1-(furan-2-yl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

3-(Cyclohexylamino)-1-(furan-2-yl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Cyclohexylamino)-1-(furan-2-yl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved often include signal transduction cascades and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(Cyclohexylamino)-1-(furan-2-yl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for targeted applications in various scientific fields .

Properties

Molecular Formula

C20H23N3O

Molecular Weight

321.4 g/mol

IUPAC Name

3-(cyclohexylamino)-1-(furan-2-yl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile

InChI

InChI=1S/C20H23N3O/c21-13-17-15-9-4-5-10-16(15)19(18-11-6-12-24-18)23-20(17)22-14-7-2-1-3-8-14/h6,11-12,14H,1-5,7-10H2,(H,22,23)

InChI Key

ZCYCPDHZZIWTFI-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC2=C(C3=C(CCCC3)C(=N2)C4=CC=CO4)C#N

Origin of Product

United States

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